molecular formula C16H19N5O2 B6954569 N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine

N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine

Cat. No.: B6954569
M. Wt: 313.35 g/mol
InChI Key: PGDHHTUZKJSTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrimidine ring with a piperidine ring, linked through an amine group to a nitrophenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-12-11-14(3-4-15(12)21(22)23)19-13-5-9-20(10-6-13)16-17-7-2-8-18-16/h2-4,7-8,11,13,19H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDHHTUZKJSTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCN(CC2)C3=NC=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the nitrophenyl intermediate. One common method involves the nitration of 3-methylphenylamine to produce 3-methyl-4-nitrophenylamine. This intermediate is then reacted with 1-pyrimidin-2-ylpiperidine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the production of the compound at a commercial scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methyl-4-nitrophenyl)pyrrolidine
  • 2-methyl-3-(1-pyrrolidinyl)aniline
  • 4-methyl-3-(4-nitrophenoxy)pyridine 1-oxide hydrochloride

Uniqueness

N-(3-methyl-4-nitrophenyl)-1-pyrimidin-2-ylpiperidin-4-amine stands out due to its unique combination of a pyrimidine and piperidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.